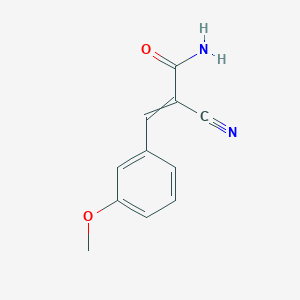

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-cyano-3-(3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |

InChI Key |

CQLYVMVFUXERSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide

The synthesis of this compound is most effectively achieved through condensation reactions that form the core enamide structure. Both classical and contemporary methods are employed to ensure high yields and stereoselectivity.

Classical and Contemporary Condensation Reactions for Enamide Formation

The Knoevenagel condensation stands as a cornerstone for the synthesis of this compound. periodikos.com.br This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 2-cyanoacetamide (B1669375), with a carbonyl compound, 3-methoxybenzaldehyde (B106831). periodikos.com.brpurechemistry.org The reaction proceeds through a nucleophilic addition of the carbanion generated from 2-cyanoacetamide to the aldehyde's carbonyl group, followed by a dehydration step to yield the final α,β-unsaturated product. sciensage.info

A variety of catalysts can be employed to facilitate this transformation, ranging from traditional bases to more modern, environmentally benign options. banglajol.info The choice of catalyst can significantly impact the reaction rate and yield.

| Catalyst | Typical Reaction Conditions | Observed Yield Range | Reference |

|---|---|---|---|

| Piperidine (B6355638) | Reflux in ethanol (B145695) or methanol | Good to Excellent | ssrn.com |

| Potassium Hydroxide | Room temperature in ethanol | High | scielo.org.mx |

| Diisopropylethylammonium Acetate (B1210297) (DIPEAc) | Mild conditions | Excellent | lookchem.com |

| Urea (Microwave-assisted) | Solvent-free, microwave irradiation | Good | ssrn.com |

| Lemon Juice (Natural Catalyst) | Solvent-free | Good | organic-chemistry.org |

Optimization of Stereoselectivity in Enamide Synthesis (e.g., 2E-isomer preference)

In the synthesis of this compound, achieving a high degree of stereoselectivity in favor of the (2E)-isomer is often a primary objective. The formation of the E-isomer is generally favored due to its greater thermodynamic stability, which minimizes steric hindrance between the phenyl ring and the cyano and amide groups.

The reaction mechanism of the Knoevenagel condensation plays a role in this preference. The elimination of water from the aldol-type intermediate is a key step, and the transition state leading to the E-isomer is typically lower in energy. The choice of catalyst and reaction conditions can further influence the E/Z ratio. While the E-isomer is predominantly formed, careful optimization of parameters such as solvent polarity and reaction temperature can further enhance this selectivity. For instance, triphenylphosphine (B44618) has been reported as an efficient catalyst for Knoevenagel condensations that yields olefins with excellent (E)-geometry. mt.com

Strategies for Reaction Yield Enhancement and Byproduct Minimization (e.g., Design of Experiments approaches)

To maximize the yield of this compound and minimize the formation of byproducts, a systematic approach to reaction optimization is beneficial. Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous variation of multiple reaction parameters to identify the optimal conditions. acs.orgscispace.com

In the context of the Knoevenagel condensation, a DoE study could investigate the influence of factors such as:

Catalyst concentration: Determining the optimal catalyst loading to maximize the reaction rate without promoting side reactions.

Temperature: Evaluating the effect of temperature on reaction kinetics and selectivity.

Reactant stoichiometry: Assessing the impact of the molar ratio of 3-methoxybenzaldehyde to 2-cyanoacetamide.

Solvent choice: Investigating the role of different solvents on reactant solubility and reaction rate.

By systematically exploring the interplay of these variables, a robust and high-yielding synthetic protocol can be developed. rsc.orgevitachem.com This approach not only enhances the efficiency of the synthesis but also provides a deeper understanding of the reaction mechanism and the factors that govern its outcome.

Functional Group Transformations of this compound

The chemical structure of this compound features several reactive sites, including the cyano group, the enamide double bond, and the aromatic ring. These functional groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Addition Reactions Involving the Cyano Group

The cyano group in this compound is part of a conjugated system, which influences its reactivity. While the carbon atom of the cyano group is electrophilic, the conjugated nature of the molecule makes the β-carbon of the double bond also susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. libretexts.org

However, direct nucleophilic addition to the cyano group itself can also occur, particularly with strong nucleophiles. This can lead to the formation of various heterocyclic systems or other functionalized products. The reactivity of the cyano group can be modulated by the reaction conditions and the nature of the nucleophile.

Electrophilic Aromatic Substitution on Phenyl and Methoxyphenyl Moieties

The phenyl ring of the 3-methoxyphenyl (B12655295) group in this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the methoxy (B1213986) group and the 2-cyano-prop-2-enamide side chain.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.

2-Cyano-prop-2-enamide Side Chain: This group is an electron-withdrawing group and is therefore deactivating towards electrophilic aromatic substitution. It will direct incoming electrophiles to the meta position relative to its point of attachment.

In a disubstituted benzene (B151609) ring, the directing effects of both substituents must be considered. In this case, the powerful activating and ortho, para-directing effect of the methoxy group will dominate the deactivating and meta-directing effect of the enamide side chain. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group.

| Position on Phenyl Ring | Directing Effect of Methoxy Group | Directing Effect of Enamide Side Chain | Predicted Major Product(s) |

|---|---|---|---|

| 2 | Ortho (Activating) | Ortho (Deactivating) | Likely |

| 4 | Para (Activating) | Meta (Deactivating) | Most Likely |

| 6 | Ortho (Activating) | Meta (Deactivating) | Likely |

Therefore, electrophilic attack, such as nitration or halogenation, is predicted to yield predominantly the 4- and 6-substituted derivatives, with the 4-substituted product often being the major isomer due to reduced steric hindrance. nih.gov The precise ratio of these products would depend on the specific electrophile and reaction conditions.

Amide Bond Derivatization and Coupling Reactions

The amide bond of this compound serves as a key site for structural modification, allowing for the synthesis of a diverse range of derivatives. A common strategy for this derivatization involves the initial hydrolysis of the amide to its corresponding carboxylic acid, 2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid. This carboxylic acid can then be activated to an acid chloride, a highly reactive intermediate.

For instance, studies on analogous compounds, such as (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoylamide, have demonstrated that the corresponding propenoyl chloride can undergo nucleophilic displacement reactions with a variety of amines, hydrazines, and ureas. researchgate.net This suggests that the acid chloride of 2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid can be effectively coupled with a wide array of primary and secondary amines to yield N-substituted amide derivatives. The reaction typically proceeds under standard conditions for amide bond formation, often in the presence of a base to neutralize the hydrogen chloride byproduct.

This synthetic route provides access to a library of compounds with varied steric and electronic properties at the amide nitrogen, which can be instrumental in modulating the compound's biological activity and physicochemical characteristics. The general scheme for this derivatization is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid | Thionyl chloride | 2-Cyano-3-(3-methoxyphenyl)prop-2-enoyl chloride | Acid chloride formation |

| 2-Cyano-3-(3-methoxyphenyl)prop-2-enoyl chloride | Primary/Secondary Amine | N-substituted-2-Cyano-3-(3-methoxyphenyl)prop-2-enamide | Amide coupling |

Specific Demethylation Reactions and Reaction Scope on Methoxy-substituted Analogues

The methoxy group on the phenyl ring of this compound presents a target for specific chemical transformations, most notably demethylation to yield the corresponding phenolic compound. This transformation can be critical for investigating structure-activity relationships, as the resulting hydroxyl group can participate in hydrogen bonding and alter the electronic nature of the aromatic ring.

A widely used and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comresearchgate.netorgsyn.org This strong Lewis acid readily coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a borate (B1201080) ester intermediate. Subsequent hydrolysis of this intermediate yields the desired phenol. chem-station.com

The reaction with BBr₃ is typically performed in an inert solvent, such as dichloromethane (B109758), and often at low temperatures to control its high reactivity. chem-station.com While highly effective, the reaction requires careful handling due to the moisture sensitivity and corrosive nature of BBr₃. researchgate.net

The scope of this demethylation reaction is generally broad, and it has been successfully applied to a variety of methoxy-substituted aromatic compounds. orgsyn.org The presence of other functional groups within the molecule can influence the reaction conditions required. For amides, the Lewis basicity of the amide carbonyl could potentially interact with BBr₃, necessitating careful stoichiometric control of the reagent.

| Reagent | General Reaction Conditions | Key Considerations |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., dichloromethane), low to room temperature | Highly reactive and moisture-sensitive, requires careful handling. |

| 47% Hydrobromic Acid (HBr) | High temperatures (reflux) | Can be corrosive and may not be suitable for sensitive substrates. chem-station.com |

| Aluminum Chloride (AlCl₃) | Heating in a suitable solvent (e.g., dichloromethane or acetonitrile) | Lower reactivity than BBr₃, may require harsher conditions. chem-station.com |

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is traditionally achieved through the Knoevenagel condensation of 3-methoxybenzaldehyde and 2-cyanoacetamide. In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes.

Solvent Selection for Environmentally Benign Syntheses

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. For the Knoevenagel condensation, several greener alternatives to traditional solvents have been explored. Water has been investigated as a solvent, offering obvious environmental and economic advantages. researchgate.net

Furthermore, solvent-free reaction conditions have proven to be highly effective. tue.nlresearchgate.net These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid catalyst. researchgate.net This approach minimizes waste and can lead to shorter reaction times and simpler work-up procedures. The use of microwave irradiation in conjunction with solvent-free conditions can further enhance reaction rates and yields. mdpi.com

Catalytic Methods for Sustainable Production

The choice of catalyst in the Knoevenagel condensation is crucial for developing a sustainable process. While traditional methods often employ stoichiometric amounts of base catalysts like piperidine, modern approaches focus on the use of catalytic quantities of more environmentally friendly alternatives.

A variety of catalysts have been shown to be effective under green conditions. These include:

Basic alumina: Can be used as a solid support and catalyst in solvent-free grinding methods. researchgate.net

Hydroxyapatite (B223615): A naturally occurring and biocompatible mineral that can catalyze the condensation under microwave irradiation. mdpi.com

Environmentally benign amines and ammonium (B1175870) salts: These can be used as alternatives to more toxic catalysts like piperidine in solvent-free reactions. tue.nlresearchgate.net

Coordination polymers: These materials can act as heterogeneous catalysts, offering high activity, selectivity, and facile recovery and reuse. acs.org

These catalytic systems not only reduce the environmental impact of the synthesis but can also lead to improved efficiency and selectivity. The development of reusable heterogeneous catalysts is particularly attractive from an industrial perspective, as it simplifies product purification and reduces waste.

| Green Chemistry Approach | Key Features |

| Solvent Selection | Use of water or solvent-free conditions. researchgate.nettue.nlresearchgate.net |

| Microwave-assisted synthesis to reduce reaction times. mdpi.com | |

| Catalytic Methods | Use of solid supports like basic alumina. researchgate.net |

| Application of heterogeneous catalysts such as hydroxyapatite and coordination polymers for easy separation and reuse. mdpi.comacs.org | |

| Replacement of hazardous catalysts with more benign alternatives. tue.nlresearchgate.net |

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Analysis for Detailed Structural Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Proton and Carbon Environments, Including Coupling Constants for Stereochemistry

For the analogous 4-methoxy isomer, the ¹H-NMR spectrum, recorded in CDCl₃, displays a characteristic singlet for the vinylic proton at approximately 8.26 ppm. The aromatic protons of the methoxyphenyl ring appear as doublets at around 7.97 ppm and 7.01 ppm, with a coupling constant (J) of 9 Hz, indicative of their ortho relationship. The protons of the amide group (NH₂) present as two broad singlets at 6.26 and 5.65 ppm, and the methoxy (B1213986) group protons give rise to a sharp singlet at 3.89 ppm. The stereochemistry of the double bond is confirmed as E (trans) by the chemical shift of the vinylic proton.

The ¹³C-NMR spectrum of the 4-methoxy analog further corroborates the structure, with the carbonyl carbon of the amide at approximately 162.4 ppm and the nitrile carbon at 117.3 ppm. The carbons of the aromatic ring and the vinylic carbons resonate in the expected regions of the spectrum.

Table 1: Representative ¹H-NMR Data for an Isomer, (E)-2-cyano-3-(4-methoxyphenyl)acrylamide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic-H | 8.26 | s | - |

| Ar-H | 7.97 | d | 9 |

| Ar-H | 7.01 | d | 9 |

| NH₂ | 6.26 | br s | - |

| NH₂ | 5.65 | br s | - |

Table 2: Representative ¹³C-NMR Data for an Isomer, (E)-2-cyano-3-(4-methoxyphenyl)acrylamide

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 162.4 |

| C≡N | 117.3 |

| Aromatic/Vinylic Carbons | 100.3 - 163.2 |

It is anticipated that the ¹H and ¹³C NMR spectra of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide would exhibit a more complex splitting pattern for the aromatic protons due to the meta-substitution of the methoxy group.

Infrared Spectroscopy for Characteristic Functional Group Vibrations (e.g., C≡N, C=O)

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. In the case of this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the nitrile (C≡N) and carbonyl (C=O) groups.

Analysis of the isomeric compound, 2-cyano-3-(4-methoxyphenyl)acrylamide, reveals a strong absorption band for the nitrile group (C≡N) at approximately 2208 cm⁻¹. The carbonyl group (C=O) of the amide functionality exhibits a strong stretching vibration around 1698 cm⁻¹. Additionally, the N-H stretching vibrations of the primary amide are observed in the region of 3447 and 3176 cm⁻¹.

Table 3: Characteristic Infrared Vibration Frequencies for an Isomer, 2-cyano-3-(4-methoxyphenyl)acrylamide

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3447, 3176 |

| C≡N Stretch | 2208 |

These values provide a reliable reference for the expected vibrational frequencies in this compound.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation pathways under ionization. While specific HRMS data for this compound was not found in the provided search results, the technique would be expected to confirm the molecular formula C₁₁H₁₀N₂O₂.

The fragmentation pattern would likely involve initial cleavage at the bonds adjacent to the carbonyl group and the double bond. The loss of the amide group (CONH₂) and the cyano group (CN) would be anticipated as common fragmentation pathways. Analysis of the resulting fragment ions would further confirm the connectivity of the molecule.

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering unambiguous information about its stereochemistry, conformation, and intermolecular interactions.

Determination of Absolute Geometric Isomerism and Stereochemistry

While a specific crystal structure for this compound is not available, studies on analogous compounds strongly suggest that the molecule adopts the E-geometric isomer about the carbon-carbon double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance between the cyano and the methoxyphenyl groups. X-ray diffraction analysis would definitively confirm this by precisely measuring the bond angles and torsional angles of the molecule.

Analysis of Intramolecular and Intermolecular Hydrogen-Bonding Networks (e.g., N–H···O interactions)

The solid-state packing of this compound is expected to be significantly influenced by hydrogen bonding. The primary amide group provides both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This facilitates the formation of intermolecular hydrogen bonds, most commonly of the N–H···O type.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-cyano-3-(4-methoxyphenyl)acrylamide |

An article on the chemical compound “this compound” cannot be generated as requested. A thorough search of scientific databases and literature reveals a lack of specific published research on this particular compound.

While studies exist for structurally similar molecules containing the cyanopropenamide core, there is no available data specifically detailing the advanced structural elucidation, solid-state characterization, or a comparison of spectroscopic and computational data for this compound. Therefore, the required sections on crystal packing, lattice interactions, and discrepancy resolution between experimental and theoretical data cannot be accurately or scientifically completed.

To fulfill the user's request, which strictly requires focusing solely on "this compound," the necessary foundational research and data are not present in the public domain.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive various molecular parameters.

Density Functional Theory (DFT) Studies of Optimized Geometries, Bond Lengths, and Bond Angles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry of molecules, corresponding to the lowest energy conformation. From this optimized structure, key parameters such as bond lengths and bond angles can be precisely determined.

While a specific DFT analysis for 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide was not found, experimental data from the crystal structure of a closely related analog, (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide , offers a valuable reference for the core acrylamide (B121943) scaffold. nih.gov The bond lengths and angles in this analog are reported to be within the normal range, and the molecule is nearly planar, which is characteristic of conjugated systems. nih.gov These experimental values serve as a strong benchmark for what would be expected from a theoretical DFT calculation of the title compound.

| Bond | Bond Length (Å) - Analog | Angle | Bond Angle (°) - Analog |

|---|---|---|---|

| C=O | 1.234 | C=C-C(N) | 120.9 |

| C-N (amide) | 1.345 | C=C-C(CN) | 121.5 |

| C=C | 1.367 | O=C-N | 124.3 |

| C-C (vinyl-phenyl) | 1.465 | C-N-C(phenyl) | 127.8 |

| C≡N | 1.150 | C-C≡N | 178.1 |

*Data derived from the crystal structure of the analog (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Parameters

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For molecules in the 2-cyano-3-phenylpropenamide family, the HOMO is typically distributed over the phenyl ring and the C=C double bond, reflecting the electron-donating character of this region. The LUMO, conversely, is generally localized on the electron-withdrawing cyano and amide groups. The presence of a methoxy (B1213986) group (-OCH₃) on the phenyl ring, an electron-donating group, would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to an unsubstituted analog. Theoretical studies on related compounds show that such substitutions are effective in tuning the electronic properties and reactivity of the molecule. researchgate.net

Prediction of Molecular Dipole Moments

A calculated dipole moment for this compound is not available in the literature. However, a qualitative prediction can be made based on its structure. The molecule contains several polar bonds, including C=O, C-N, C≡N, and C-O. The strong electron-withdrawing nature of the cyano and carbonyl oxygen atoms, combined with the methoxy group on the phenyl ring, would lead to a significant and asymmetric charge distribution. Therefore, the molecule is expected to possess a substantial net dipole moment, rendering it polar. Computational studies on similar aromatic compounds confirm that the presence and relative positions of such functional groups are the primary determinants of the magnitude and direction of the molecular dipole moment. researchgate.netmdpi.com

Regioselectivity and Stereoselectivity Prediction via Fukui Indices and Mechanistic Pathways

Fukui functions and related reactivity indices derived from DFT are used to predict the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule. This analysis helps in understanding and predicting the regioselectivity of chemical reactions. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can identify the most reactive centers.

For this compound, the carbon atom beta to the carbonyl group in the α,β-unsaturated system is expected to be a primary site for nucleophilic attack (a Michael addition), a common reaction pathway for this class of compounds. A Fukui function analysis would likely confirm this, quantifying the electrophilicity of this site. Similarly, such calculations can be used to explore the mechanistic pathways of other potential reactions, such as cycloadditions, by evaluating the orbital interactions and activation energies of different approaches, thereby predicting both regioselectivity and stereoselectivity.

Molecular Modeling and Simulation Studies

Molecular modeling techniques, especially molecular docking, are used to simulate the interaction between a small molecule (ligand) and a biological macromolecule (target). These studies are vital for structure-based drug design and for elucidating potential mechanisms of action.

Molecular Docking for Ligand-Target Interactions, Binding Affinities, and Active Site Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions that calculate the free energy of binding. nih.gov This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and the amino acid residues in the active site.

While docking studies for this compound were not specifically found, extensive research on its analogs demonstrates the utility of this scaffold for interacting with various enzymatic targets. For example, derivatives of 2-cyanoacrylamide have been identified as potent inhibitors of several kinases and enzymes involved in disease pathways. nih.govnih.govnih.gov

A study on (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) investigated its interactions with several enzymes linked to inflammation. nih.gov The docking results showed favorable binding affinities for targets like inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B), suggesting a potential anti-inflammatory mechanism. nih.gov Similarly, analogs of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) were docked into the active site of tyrosinase, an enzyme involved in melanin (B1238610) production, revealing that these compounds could bind directly to the active site with high affinity. nih.gov Another series of 2-cyanoacrylamide derivatives showed potent inhibitory activity against Transforming growth factor beta-activated kinase 1 (TAK1), a key signaling protein in cancer and inflammatory diseases. nih.govnih.gov

The findings from these analog studies are summarized below, illustrating the types of interactions and binding affinities that could be expected for this compound.

| Analog Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues & Interaction Type | Reference |

|---|---|---|---|---|

| (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) | Inducible Nitric Oxide Synthase (iNOS) (3E7G) | -9.51 | Trp366, Met368, Tyr341 (Hydrophobic); Gln257 (H-bond) | nih.gov |

| (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) | Phosphodiesterase 4B (PDE4B) (3G3L) | -9.14 | Phe446, Met425, Tyr233 (Hydrophobic); Gln443 (H-bond) | nih.gov |

| (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) | Cyclooxygenase-2 (COX-2) (5IKR) | -8.76 | Val349, Leu352, Tyr355 (Hydrophobic) | nih.gov |

| (E)-2-cyano-3-(2,4-dihydroxyphenyl)acrylamide | Tyrosinase (2Y9X) | -7.2 | His263, His259, Val283, Phe264 (Hydrophobic/Pi-Alkyl); Cu501 (Coordination) | nih.gov |

| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | TAK1 Kinase | IC₅₀ = 27 nM (Experimental) | Cys174 (Covalent bond with cyanoacrylamide moiety) | nih.govnih.gov |

These studies collectively suggest that the 2-cyano-3-phenylpropenamide scaffold is a versatile pharmacophore capable of forming strong interactions within the active sites of various enzymes, often involving a combination of hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues. The methoxy group of this compound could further enhance these interactions, potentially acting as a hydrogen bond acceptor.

Simulations for Conformational Dynamics and Tautomerism

In the solid state, related 2-cyano-3-phenylacrylamide (B1607073) derivatives have been shown to adopt specific conformations. For instance, crystallographic studies of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide revealed distinct twist angles between the various ring systems, indicating that the molecule is not planar. mdpi.com The angles between the pyrazole (B372694) ring and the adjacent phenyl and cyanoacrylamide groups were found to be around 24-26 degrees. mdpi.com This suggests that this compound also likely adopts a non-planar conformation, with a certain degree of rotational freedom in solution.

Furthermore, theoretical and experimental studies on some 2-cyanoarylacrylamide derivatives have indicated the potential for amide-iminol tautomerism. researchgate.net This phenomenon involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an equilibrium between the amide and iminol forms. The coexistence of these two tautomers can be influenced by the solvent environment and the electronic nature of substituents on the phenyl ring. researchgate.net The presence of the methoxy group on the phenyl ring in this compound could potentially influence this tautomeric equilibrium. Tautomerism is a significant consideration in drug design as different tautomers can exhibit distinct physicochemical properties and biological activities. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationships (QSPR) Studies

Correlation of Structural Modifications with Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies on the broader class of 2-cyano-3-phenylacrylamide derivatives have provided valuable insights into how structural modifications influence their biological activities. These studies mathematically correlate variations in molecular structure with changes in observed biological responses.

For this class of compounds, the nature and position of the substituent on the phenyl ring are critical determinants of activity. The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents play a significant role. For instance, in a series of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs investigated as tyrosinase inhibitors, the specific substitution pattern on the phenyl ring was found to be crucial for their inhibitory potency.

The 3-methoxy group in this compound is an electron-donating group, which can influence the electron density distribution across the entire molecule. This, in turn, can affect its binding affinity to biological targets. The position of the substituent is also vital; for example, a methoxy group at different positions on the phenyl ring could lead to variations in activity due to steric hindrance or altered electronic effects.

A generalized summary of the impact of phenyl ring substitutions on the biological activity of 2-cyano-3-phenylacrylamide derivatives, based on findings from related compounds, is presented in the table below.

Table 1: Correlation of Phenyl Ring Substitutions with Predicted Biological Activities in 2-Cyano-3-phenylacrylamide Derivatives

| Substituent (R) on Phenyl Ring | Predicted Effect on Biological Activity | Rationale |

|---|---|---|

| Electron-donating groups (e.g., -OCH3, -CH3) | Can either increase or decrease activity depending on the target. May enhance binding through favorable electronic interactions. | Modifies the electron density of the aromatic ring and the conjugated system, which can influence interactions with biological macromolecules. |

| Electron-withdrawing groups (e.g., -NO2, -Cl) | Often associated with an increase in certain biological activities, such as antimicrobial or anticancer effects. | Can enhance the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by residues in an enzyme's active site. |

| Hydroxyl groups (-OH) | Frequently leads to an increase in antioxidant and some anticancer activities. | Can participate in hydrogen bonding with the target protein and may also be involved in redox processes. |

| Bulky substituents | May decrease activity due to steric hindrance, preventing optimal binding to the target. | Can physically obstruct the molecule from fitting into the active site of a protein or receptor. |

Computational Prediction of Pharmacophore Elements and Bioactive Scores

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore elements) in a molecule that are responsible for its biological activity. nih.gov For the 2-cyano-3-phenylacrylamide scaffold, key pharmacophoric features can be predicted based on its structure and data from related bioactive molecules.

The core pharmacophore elements for this class of compounds generally include:

Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group and the nitrogen atom of the cyano group.

Hydrogen Bond Donors: The amide N-H group.

Aromatic Ring: The 3-methoxyphenyl (B12655295) group, which can engage in hydrophobic and π-π stacking interactions.

The spatial arrangement of these features is critical for molecular recognition by a biological target. The methoxy group on the phenyl ring can also act as a hydrogen bond acceptor. Molecular docking studies on related compounds, such as (E)-2-cyano-N,3-diphenylacrylamide, have shown that these pharmacophoric features are crucial for binding to the active sites of enzymes like LT-A4-H, PDE4B, and iNOS. nih.gov

Table 2: Predicted Pharmacophore Elements of this compound

| Pharmacophore Element | Structural Feature | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) | Hydrogen bonding with donor groups on a biological target. |

| Hydrogen Bond Acceptor | Cyano nitrogen (C≡N) | Hydrogen bonding with donor groups on a biological target. |

| Hydrogen Bond Acceptor | Methoxy oxygen (-OCH3) | Hydrogen bonding with donor groups on a biological target. |

| Hydrogen Bond Donor | Amide hydrogen (N-H) | Hydrogen bonding with acceptor groups on a biological target. |

| Aromatic Ring | 3-methoxyphenyl ring | Hydrophobic interactions, π-π stacking. |

Prediction of Physicochemical Descriptors (e.g., XlogP)

Physicochemical descriptors are properties of a compound that influence its pharmacokinetic and pharmacodynamic behavior. These properties can be predicted using computational models. One of the most important descriptors is the logarithm of the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity. XlogP is a commonly used algorithm for predicting logP.

The predicted physicochemical properties for this compound and related analogs provide insights into their potential drug-like characteristics. A moderate XlogP value is often desirable for drug candidates, as it suggests a balance between aqueous solubility and lipid membrane permeability.

Table 3: Predicted Physicochemical Descriptors for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted XlogP |

|---|---|---|---|

| This compound | C11H10N2O2 | 202.21 | Not explicitly found, but expected to be similar to related structures. |

| (E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | C10H8N2O2 | 188.18 | 1.2 |

| 2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide | C16H12N2O2 | 264.28 | 2.93 (LogKow) |

| 2-Cyano-3-morpholinoacrylamide | C8H11N3O2 | 181.19 | -0.9 |

Mechanistic Studies of Chemical Reactivity

Elucidation of Reaction Mechanisms for Synthetic Transformations Involving 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide and its Derivatives

The reactivity of this compound is primarily dictated by the electrophilic nature of the α,β-unsaturated system, which is activated by the electron-withdrawing cyano and amide groups. This electronic arrangement makes the β-carbon highly susceptible to nucleophilic attack, initiating a variety of synthetic transformations.

Detailed Analysis of Nucleophilic Attack Pathways

The principal pathway for the reaction of this compound with nucleophiles is the Michael addition, a conjugate addition process. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a stabilized enolate intermediate.

Table 1: Representative Nucleophilic Additions to 2-Cyano-3-arylpropenamides

| Nucleophile | Product Type | Reaction Conditions |

| Primary Amine | β-Amino derivative | Room temperature, polar solvent |

| Thiol | β-Thioether derivative | Base catalyst (e.g., triethylamine) |

| Malononitrile (B47326) | Michael adduct | Basic conditions (e.g., sodium ethoxide) |

This table presents generalized outcomes based on the reactivity of analogous compounds.

Investigation of Heterocyclization Reaction Mechanisms

The Michael adducts formed from the nucleophilic attack on this compound often serve as key intermediates for subsequent intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are of great importance in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

Synthesis of Pyridine (B92270) Derivatives: The reaction of this compound with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base can lead to the formation of highly substituted pyridine derivatives. The proposed mechanism involves an initial Michael addition of the malononitrile carbanion to the β-carbon of the propenamide. This is followed by an intramolecular cyclization, where the newly introduced nucleophilic center attacks the cyano group. Subsequent tautomerization and aromatization, often through the elimination of a small molecule like water or ammonia (B1221849), yield the stable pyridine ring.

Synthesis of Pyrazole (B372694) Derivatives: The reaction with hydrazine (B178648) and its derivatives provides a direct route to pyrazole-based heterocycles. The reaction likely proceeds through an initial Michael addition of the hydrazine to the β-carbon. The resulting intermediate can then undergo an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine on the cyano group, followed by tautomerization to form the stable pyrazole ring.

Table 2: Common Heterocyclization Reactions of 2-Cyano-3-arylpropenamides

| Reagent | Resulting Heterocycle | Key Mechanistic Steps |

| Malononitrile | Substituted Pyridine | Michael Addition, Intramolecular Cyclization, Aromatization |

| Hydrazine Hydrate | Substituted Pyrazole | Michael Addition, Intramolecular Cyclization, Tautomerization |

| Thiourea | Substituted Pyrimidine | Michael Addition, Intramolecular Cyclization, Dehydration |

This table illustrates common heterocyclization pathways observed for analogous compounds.

Exploration of Kinetic and Thermodynamic Aspects of Relevant Reactions

The outcome of the reactions involving this compound can be governed by either kinetic or thermodynamic control. Understanding these aspects is crucial for optimizing reaction conditions to favor the desired product.

In many instances, the initial Michael addition is a rapid and reversible process. At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. This is often the initial Michael adduct.

The relative stability of the possible products and the activation energies of the competing pathways determine the product distribution. For example, in the synthesis of pyridines, the high stability of the aromatic pyridine ring makes it the thermodynamically favored product.

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control Favored | Thermodynamic Control Favored |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or slowly reversible initial step | Reversible initial step |

| Product Stability | Less stable, formed faster | Most stable product |

This table provides a general overview of the principles of kinetic and thermodynamic control.

Applications in Advanced Organic Synthesis and Materials Science

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide as a Synthetic Building Block

The reactivity of the α,β-unsaturated system in this compound makes it an excellent Michael acceptor and a partner in cycloaddition reactions, providing access to a wide array of more complex molecular structures.

Construction of Complex Molecules and Nitrogen-Containing Heterocyclic Systems (e.g., pyridones, pyridopyrimidinones, quinolines)

The compound serves as a versatile synthon for the construction of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceutically active compounds. frontiersin.orgnih.gov The presence of multiple reactive sites allows for cyclization reactions with different reagents to form rings of varying sizes and functionalities.

For instance, the synthesis of substituted 2-pyridones often proceeds through multicomponent reactions where a β-phenyl-α,β-unsaturated carbonyl scaffold, analogous to this compound, reacts with an active methylene (B1212753) compound and an ammonia (B1221849) source. nih.govinnovareacademics.in The general approach involves the reaction of an aldehyde, an acetophenone, and a cyanoacetamide derivative. nih.gov Based on these established methods, this compound could be a key intermediate or starting material.

Table 1: Representative Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles (Pyridone Derivatives) via Four-Component Reaction This table illustrates a general synthetic route analogous to how this compound could be utilized or synthesized.

| Aldehyde | Acetophenone | Active Methylene Compound | Product Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Ethyl Cyanoacetate | 85 | nih.gov |

| 4-Chlorobenzaldehyde | Acetophenone | Ethyl Cyanoacetate | 92 | nih.gov |

| 4-Methoxybenzaldehyde | 4'-Methylacetophenone | Ethyl Cyanoacetate | 88 | nih.gov |

| 3-Nitrobenzaldehyde | Acetophenone | Malononitrile (B47326) | 82 | nih.gov |

Similarly, the synthesis of quinoline (B57606) scaffolds can be achieved through various methods, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. organic-chemistry.orgmdpi.com The structural elements of this compound make it a suitable precursor for derivatization into intermediates that can participate in such cyclization reactions to form substituted quinolines. nih.gov For example, a related compound, (E)-2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide, has been shown to cyclize into various novel heterocyclic derivatives. researchgate.net

Scaffold Modifications for Derivatization and Analogue Synthesis

The 2-cyano-3-phenylprop-2-enamide (B99647) core is a "privileged scaffold" in medicinal chemistry, meaning it can be readily modified to generate libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The phenyl ring, the amide nitrogen, and the double bond are all sites for potential modification.

Derivatization can be achieved through various reactions:

Aromatic Substitution: Electrophilic substitution on the 3-methoxyphenyl (B12655295) ring can introduce additional functional groups, altering the electronic and steric properties of the molecule.

Amide N-Substitution: The hydrogen on the amide nitrogen can be substituted with various alkyl or aryl groups to explore its influence on biological activity.

Michael Addition: The activated double bond is susceptible to Michael addition by various nucleophiles, leading to the formation of more complex, saturated derivatives.

A study on (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogues demonstrated that modifications on the phenyl ring significantly impact biological activity, such as tyrosinase inhibition. nih.gov This highlights the utility of the scaffold in generating diverse molecules for screening purposes.

Table 2: Examples of Synthesized (E)-2-cyano-3-(substituted phenyl)acrylamide Analogs and Their Tyrosinase Inhibitory Activity

| Phenyl Ring Substitution | Compound ID | IC₅₀ (μM) on Mushroom Tyrosinase | Reference |

|---|---|---|---|

| 4-Hydroxy | CPA1 | 22.3 | nih.gov |

| 2,4-Dihydroxy | CPA2 | 16.4 | nih.gov |

| 3,4-Dihydroxy | CPA3 | > 100 | nih.gov |

| 2,5-Dihydroxy | CPA4 | 20.1 | nih.gov |

Potential Applications in Materials Science

The structural features of this compound, particularly the polymerizable double bond and the aromatic ring, suggest its potential for applications in materials science.

Polymer Chemistry Applications

As a derivative of cinnamic acid, this compound possesses a conjugated double bond that can participate in polymerization reactions. rsc.orgresearchgate.net Cinnamic acid and its derivatives are known building blocks for advanced polymers such as polyesters and polyamides, which have applications ranging from industrial plastics to biomedical devices. rsc.orgresearchgate.net

Research on related compounds, such as isopropyl 2-cyano-3-phenyl-2-propenoates, has shown their ability to copolymerize with vinyl benzene (B151609) (styrene) via radical initiation to form copolymers. researchgate.net This suggests that this compound could similarly be used as a monomer or co-monomer to synthesize functional polymers with specific properties conferred by the methoxyphenyl and cyanoamide groups, such as altered thermal stability, refractive index, or reactivity.

Development of Functional Materials

The incorporation of the this compound moiety into a material can impart specific functionalities. For example, heterocyclic systems derived from this scaffold, such as 3-cyano-2-pyridones, have been investigated as fluorescent materials. mdpi.com The synthesis of these pyridones from precursors analogous to the title compound opens a pathway to developing new fluorescent polymers or molecular sensors. mdpi.com

Furthermore, derivatives of cinnamic acid have been explored for their antioxidant properties and used as stabilizers in polymers like polypropylene. mdpi.comresearchgate.net The phenolic-like structure (methoxyphenyl group) within this compound suggests that polymers incorporating this unit could exhibit enhanced stability against thermo-oxidative degradation.

Biological Activity and Mechanistic Elucidation Research

Investigation of Biological Targets and Pathways

The biological effects of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide and related compounds are rooted in their interactions with specific molecular targets and signaling pathways. These interactions are the basis for their observed therapeutic potential.

Enzyme Inhibition Studies

Derivatives of 2-cyano-3-phenylprop-2-enamide (B99647) have been investigated for their inhibitory effects on several enzymes. While direct studies on this compound are limited, research on analogous compounds provides insights into its potential enzymatic targets.

One area of interest is the inhibition of protein kinases. For instance, the broader class of prop-2-enamide derivatives has been explored as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer treatment. google.com The core structure is considered a scaffold for developing such inhibitors.

In the context of neurodegenerative diseases, compounds with a similar catechol-like structure have been studied as Catechol-O-methyltransferase (COMT) inhibitors. researchgate.net The nitrocatechol moiety present in some analogs is a key feature for this inhibitory activity.

Furthermore, the anti-inflammatory properties of related compounds suggest inhibition of enzymes in macrophages. For example, a structurally similar compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone, has been shown to suppress inflammatory responses by inhibiting Src and Syk kinases in macrophage-like cells. nih.gov Other phenylacrylamide derivatives have been found to reduce the synthesis of nitrite (B80452), suggesting an inhibitory effect on inducible nitric oxide synthase (iNOS). mdpi.comnih.gov

A summary of enzyme inhibition studies for related compounds is presented in the table below.

| Enzyme Target | Compound Class/Analog | Observed Effect | Potential Application |

| EGFR Tyrosine Kinase | Prop-2-enamide derivatives | Inhibition of kinase activity | Cancer |

| Catechol-O-methyltransferase (COMT) | Entacapone derivatives | Inhibition of COMT | Neurodegenerative diseases |

| Src and Syk Kinases | (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone | Inhibition of phosphorylation | Inflammatory diseases |

| Inducible Nitric Oxide Synthase (iNOS) | (E)-2-Cyano-N,3-diphenylacrylamide | Reduction of nitrite synthesis | Inflammatory diseases |

Receptor Binding and Modulation Studies

The interaction of this compound derivatives with cellular receptors is another area of active investigation. The functional groups present on these molecules may facilitate binding to receptors involved in cellular signaling pathways. evitachem.com For example, a related phenolic amide ester, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, has been shown to inhibit inflammatory cytokines in monocyte/macrophage-like cells, suggesting modulation of receptors involved in the inflammatory cascade. nih.gov

Interactions with Cellular Macromolecules and Biological Systems

Beyond specific enzymes and receptors, this compound and its analogs can interact with other cellular macromolecules to exert their biological effects. The conjugated system in these molecules enhances their reactivity. evitachem.com

A key interaction is with the components of inflammatory signaling pathways. The compound (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone has been demonstrated to block the activation of NF-κB, a crucial transcription factor in the inflammatory response, by inhibiting a series of upstream signaling molecules including Akt and IκBα. nih.gov Similarly, other phenylacrylamide derivatives are thought to bind to cysteine residues in Keap-1, a negative regulator of the Nrf2 antioxidant response pathway. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

To improve the therapeutic potential of this compound, researchers have conducted structure-activity relationship (SAR) studies. These studies aim to understand how chemical modifications to the molecule affect its biological activity.

Impact of Substituent Variations on Biological Response

The biological activity of 2-cyano-3-phenylprop-2-enamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. Studies on a series of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs as tyrosinase inhibitors revealed that the substitution pattern significantly influences inhibitory potency. nih.gov

For example, in a study of antiplasmodial compounds, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, which features a disubstituted phenyl ring, showed high in vitro activity against Plasmodium falciparum. mdpi.com This highlights the positive impact of 3,4-dialkoxyphenyl substitutions on biological activity. mdpi.com

The following table summarizes the impact of different substituents on the biological activity of related compounds.

| Compound/Analog | Substituent(s) | Biological Activity |

| (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives | Varies | Tyrosinase inhibition |

| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 3-ethoxy-4-methoxy | High antiplasmodial activity |

| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone | 3-methoxy | Anti-inflammatory |

Pharmacophore Modification and Optimization Strategies

Pharmacophore modification is a key strategy for optimizing the bioactivity of lead compounds. For the 2-cyanoacrylamide scaffold, research has focused on modifying different parts of the molecule to enhance its interaction with biological targets. The synthesis of new derivatives often involves the condensation of various starting materials to create a library of compounds for screening. researchgate.net

For instance, imidazopyridine derivatives with a 2-cyanoacrylamide moiety have been synthesized as potential reversible covalent inhibitors of TAK1, a kinase involved in cell survival pathways. nih.gov This approach aims to improve potency while reducing off-target effects. The 2-cyanoacrylamide group in these molecules can form a reversible covalent bond with cysteine residues in the target protein. nih.gov

Development of in vitro Biological Assay Methodologies

The evaluation of the biological effects of this compound and related compounds has been facilitated by the establishment of various in vitro assays. These assays are crucial for determining the compound's activity at the cellular and molecular levels.

Cell-based assays are fundamental in assessing the physiological and pathological effects of this compound. These assays utilize cell lines that model specific diseases or biological processes, providing insights into the compound's potential therapeutic applications.

For instance, the J774 macrophage cell line is a key model for studying inflammation. While direct studies on this compound are not extensively documented in the provided context, research on structurally similar compounds provides a framework for potential assay methodologies. For example, the related compound (E)-2-cyano-N,3-diphenylacrylamide has been evaluated for its effects on J774 macrophage cells.

In the realm of oncology, various cancer cell lines are employed to screen for anti-cancer activity and to elucidate the mechanism of enzyme inhibition. Although specific data for this compound is not detailed, the general approach involves treating cancer cell lines with the compound and measuring outcomes such as cell viability, proliferation, and apoptosis. The choice of cell line is often dictated by the specific enzyme or pathway being targeted.

Table 1: Representative Cell-Based Assays for Compounds Structurally Related to this compound This table is illustrative of the types of assays used for this class of compounds, based on available research on related structures.

| Cell Line | Assay Type | Purpose |

| J774 Macrophage Cells | Cytotoxicity Assay | To determine the concentration at which the compound becomes toxic to inflammatory cells. |

| Nitric Oxide (NO) Production Assay | To assess the anti-inflammatory potential by measuring the inhibition of NO, a key inflammatory mediator. | |

| Various Cancer Cell Lines | MTT/XTT Assay | To measure cell viability and proliferation to determine cytotoxic or cytostatic effects. |

| Apoptosis Assays (e.g., Annexin V/PI staining) | To determine if the compound induces programmed cell death in cancer cells. | |

| Western Blotting | To analyze the expression levels of specific proteins involved in cancer pathways to understand the mechanism of action. |

Biochemical assays are essential for confirming the direct interaction of a compound with its molecular target, often an enzyme. These cell-free assays provide quantitative data on the potency and mode of inhibition.

For compounds like this compound, which may target specific enzymes, biochemical assays are critical. These assays typically involve incubating the purified target enzyme with the compound and a substrate. The inhibitory effect of the compound is then measured by quantifying the reduction in product formation. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Table 2: Common Biochemical Assays for Target Interaction This table outlines typical biochemical assays that would be relevant for evaluating the target interaction of this compound.

| Assay Type | Principle | Key Parameter Measured |

| Enzyme Inhibition Assay | Measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor. | IC50 (Half-maximal inhibitory concentration) |

| Kinetic Studies | Determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing reaction rates at varying substrate and inhibitor concentrations. | Ki (Inhibition constant), Mode of Inhibition |

| Binding Assays (e.g., Surface Plasmon Resonance - SPR) | Measures the direct binding affinity and kinetics between the compound and its target protein in real-time. | KD (Dissociation constant), Kon (Association rate), Koff (Dissociation rate) |

Prodrug Strategies and Targeted Delivery Approaches (Chemical Aspects)

To improve the pharmacokinetic properties and therapeutic efficacy of this compound, prodrug strategies and targeted delivery approaches are being investigated from a chemical perspective.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. This approach can be used to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. For this compound, a prodrug strategy could involve chemically modifying the molecule to enhance its absorption and distribution, with the modifying group being cleaved by specific enzymes at the target site to release the active compound.

Targeted delivery approaches aim to concentrate the drug at the site of action, thereby increasing its efficacy and reducing systemic side effects. From a chemical standpoint, this can be achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand that specifically binds to receptors overexpressed on diseased cells. Another approach is to encapsulate the drug within a nanocarrier, such as a liposome (B1194612) or a polymer nanoparticle, which can be surface-functionalized with targeting ligands. The chemical design of these systems is crucial for ensuring the stability of the drug during transit and its efficient release at the target location.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Routes and Catalytic Systems

The primary route for the synthesis of 2-cyano-3-arylprop-2-enamides, including 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide, is the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as 2-cyanoacetamide (B1669375), with an aryl aldehyde, in this case, 3-methoxybenzaldehyde (B106831). Future research in this area is likely to focus on the development of more efficient, cost-effective, and environmentally benign synthetic methodologies.

Key areas for exploration include the design and application of novel catalytic systems to enhance reaction rates, improve yields, and increase selectivity. While traditional base catalysts like piperidine (B6355638) and triethylamine (B128534) are commonly employed, research is moving towards more sophisticated and reusable catalysts. The use of ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), has shown promise in providing high yields and simplifying work-up procedures.

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. This includes the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water. Microwave-assisted synthesis is another emerging trend that can significantly reduce reaction times and improve energy efficiency. The development of catalyst-free Knoevenagel condensation reactions under microwave irradiation represents a particularly promising avenue for the sustainable production of this compound and its analogs.

| Synthetic Approach | Catalyst/Conditions | Potential Advantages |

| Conventional Synthesis | Piperidine, Triethylamine | Well-established, readily available reagents |

| Ionic Liquid Catalysis | Diisopropylethylammonium acetate (DIPEAc) | High yields, ease of product separation |

| Green Synthesis | Water as solvent, solvent-free | Reduced environmental impact, cost-effective |

| Microwave-Assisted Synthesis | Catalyst-free or with catalyst | Drastically reduced reaction times, improved efficiency |

Identification of Unexplored Biological Targets and Mechanistic Pathways

While the specific biological targets of this compound remain largely uncharacterized, the broader class of 2-cyano-3-phenylacrylamides has demonstrated a wide range of biological activities. This suggests that the methoxy-substituted derivative could modulate various cellular pathways and represents a rich area for future pharmacological investigation.

Emerging research on related compounds has pointed towards several potential target classes. For instance, various 2-cyano-3-phenylacrylamide (B1607073) derivatives have exhibited significant cytotoxic effects against a panel of cancer cell lines, indicating a potential for the discovery of novel anticancer agents. The precise mechanisms of action are still under investigation, but in silico studies have suggested possible interactions with key cancer-related proteins such as HER2, EGFR, and farnesyl pyrophosphate synthase (FPPS).

Furthermore, some compounds within this class have been identified as deubiquitinase (DUB) inhibitors, which are involved in protein regulation and have emerged as promising targets for anti-infective and anticancer therapies. The anti-inflammatory properties of certain 2-cyano-3-phenylacrylamides are also being explored, with some evidence suggesting potential inhibition of enzymes like cyclooxygenases (COX). Additionally, the transforming growth factor-β-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways, has been identified as a target for some derivatives.

Future research should focus on systematically screening this compound against a diverse array of biological targets to elucidate its specific pharmacological profile. Mechanistic studies will be crucial to understand how this compound exerts its effects at a molecular level, which will be essential for any potential therapeutic development.

Advanced Integration of Computational and Experimental Research Methodologies

The synergy between computational and experimental approaches is a powerful paradigm in modern drug discovery and chemical biology. For a compound like this compound, this integrated approach holds the key to accelerating research and gaining deeper insights into its chemical and biological properties.

Computational methodologies that are poised to play a significant role include:

Quantitative Structure-Activity Relationship (QSAR) modeling: These models can be developed to predict the biological activity of novel derivatives of this compound based on their structural features. This can guide the synthesis of more potent and selective compounds.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound to the active sites of potential biological targets. This can help in prioritizing targets for experimental validation and in understanding the molecular basis of interaction.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target protein, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

The integration of these in silico predictions with experimental validation is crucial. High-throughput screening (HTS) can be used to test the predictions from computational models against large libraries of biological targets. The experimental data, in turn, can be used to refine and improve the predictive power of the computational models in an iterative cycle of design, synthesis, and testing. This collaborative approach can significantly streamline the process of identifying lead compounds and understanding their mechanism of action.

Multidisciplinary Research Approaches and Collaborations in Chemical Biology

The comprehensive investigation of this compound necessitates a multidisciplinary approach that brings together experts from various scientific fields. The complexity of modern chemical biology and drug discovery requires a collaborative effort to bridge the gap between fundamental research and potential applications.

Future progress in understanding this compound will likely be driven by collaborations between:

Synthetic Organic Chemists: To devise novel and efficient synthetic routes and to generate libraries of related compounds for structure-activity relationship studies.

Computational Chemists and Bioinformaticians: To perform in silico studies to predict biological activities, identify potential targets, and guide molecular design.

Biochemists and Molecular Biologists: To conduct enzymatic and cell-based assays to validate computational predictions and to elucidate the mechanism of action.

Pharmacologists and Toxicologists: To evaluate the in vivo efficacy and safety profile of the compound in preclinical models.

Q & A

Q. What are the optimal synthetic routes for 2-cyano-3-(3-methoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For example, cyanoacetic acid derivatives can react with 3-methoxybenzaldehyde under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated nitrile intermediate. Subsequent amidation with appropriate amines under reflux in aprotic solvents (e.g., DMF or THF) yields the target compound . Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity.

Analytical techniques like TLC and HPLC monitor progress, while NMR (¹H/¹³C) and LC-MS confirm structural integrity .

Q. How can the structural conformation and crystallinity of this compound be validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), hydrogen bonding networks and π-π stacking interactions can be resolved . Key steps:

- Crystallization : Slow evaporation from DMSO/water mixtures produces diffraction-quality crystals.

- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for heavy atoms like oxygen/nitrogen.

- Validation : The R-factor (<5%) and residual electron density maps in software like Olex2 ensure structural accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and steric properties?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

- UV-Vis : Measures π→π* transitions in the α,β-unsaturated system (λmax ~270–300 nm) to assess conjugation .

- NMR : ¹H NMR detects methoxy protons (δ 3.8–4.0 ppm) and olefinic protons (δ 6.5–7.5 ppm). NOESY confirms stereochemistry (E/Z isomerism) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxyphenyl group influence binding affinity in biological targets?

- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions. The methoxy group’s electron-donating nature enhances π-stacking with aromatic residues (e.g., Tyr in kinases), while steric bulk modulates selectivity. Comparative studies with analogs (e.g., 4-methoxy or nitro substituents) reveal structure-activity relationships (SAR). In vitro assays (e.g., kinase inhibition) validate predictions .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or model organisms?

- Methodological Answer :

- Dose-response curves : IC50 values should be measured in triplicate across ≥3 cell lines (e.g., HeLa, MCF-7) to assess consistency.

- Metabolic stability : Liver microsome assays identify species-specific degradation (e.g., human vs. murine CYP450 enzymes).

- Off-target profiling : Kinome-wide screening (DiscoverX) clarifies selectivity. Contradictions may arise from differential expression of target proteins or transporters .

Q. How can hydrogen bonding and crystal packing be engineered to improve solubility without compromising activity?

- Methodological Answer : Co-crystallization with co-formers (e.g., succinic acid) via solvent-drop grinding enhances aqueous solubility. Graph set analysis (Etter’s rules) identifies robust hydrogen-bond motifs (e.g., R₂²(8) rings). Pair distribution function (PDF) analysis tracks amorphous vs. crystalline phase changes. Solubility is tested via shake-flask method in PBS (pH 7.4) .

Q. What experimental and computational approaches elucidate the mechanism of action in anti-inflammatory pathways?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated macrophages (LPS-induced) identifies downregulated NF-κB targets (e.g., COX-2, TNF-α).

- Western blotting : Phospho-specific antibodies detect inhibition of IκBα degradation.

- Molecular modeling : Free-energy perturbation (FEP) calculations quantify binding energy to IKKβ’s ATP pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.